Cas no 1805213-83-5 (Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate)

Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate
-
- インチ: 1S/C10H7BrN2O4/c1-17-10(14)8-3-9(13(15)16)6(4-11)2-7(8)5-12/h2-3H,4H2,1H3
- InChIKey: XXRNXMLFCLOKPC-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C(C(=O)OC)=CC=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- XLogP3: 1.9
- トポロジー分子極性表面積: 95.9
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009491-500mg |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |
1805213-83-5 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015009491-250mg |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |
1805213-83-5 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015009491-1g |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |
1805213-83-5 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 関連文献
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoateに関する追加情報
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate (CAS No. 1805213-83-5): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate (CAS No. 1805213-83-5) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered significant attention due to its versatility and utility in constructing complex molecular architectures. The presence of both bromomethyl and cyano functional groups, along with a nitro substituent, makes it a multifaceted building block for synthetic chemists.
The Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate molecule exhibits a distinct chemical profile that facilitates its application in various synthetic pathways. The bromomethyl group serves as a reactive handle for further functionalization, enabling the introduction of diverse substituents through nucleophilic substitution reactions. This property is particularly advantageous in the construction of heterocyclic compounds, which are prevalent in many modern drugs. Additionally, the cyano group can undergo reduction to form an amine, providing another avenue for structural diversification.
The nitro group in the molecule not only contributes to its reactivity but also influences its electronic properties, making it a useful component in designing molecules with specific pharmacological activities. Recent studies have highlighted the importance of nitroaromatic compounds in medicinal chemistry, demonstrating their potential as antitumor and antimicrobial agents. The combination of these functional groups in Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate makes it an indispensable tool for researchers aiming to develop innovative drug candidates.
In the context of contemporary pharmaceutical research, Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate has been utilized in the synthesis of several promising therapeutic agents. For instance, its bromomethyl moiety has been employed to introduce bioactive molecules into peptidomimetic scaffolds, enhancing their binding affinity and selectivity. Furthermore, the cyano group has been leveraged to construct tetrazole derivatives, which have shown significant promise as kinase inhibitors. These applications underscore the compound's importance in drug discovery and development.
Recent advancements in synthetic methodologies have further expanded the utility of Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl and heteroaryl groups at various positions of the molecule. These reactions have been instrumental in generating libraries of structurally diverse compounds for high-throughput screening. Moreover, palladium-catalyzed oxidative coupling reactions have been used to extend the molecular framework, leading to the discovery of novel bioactive entities.
The pharmacological potential of Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate has also been explored in several preclinical studies. Researchers have investigated its derivatives as potential inhibitors of enzymes involved in cancer metabolism and inflammation. The nitro group has been particularly studied for its ability to generate reactive species that can induce apoptosis in tumor cells. Additionally, the bromomethyl moiety has been utilized to develop prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage, improving bioavailability and targeted delivery.
The synthesis of Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate itself is a testament to the ingenuity of modern organic chemistry. Traditional methods involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent innovations have led to more streamlined synthetic routes, incorporating catalytic systems that minimize waste and enhance efficiency. These advancements align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
The future prospects for Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. The compound's unique structural features make it a valuable asset for medicinal chemists seeking to develop next-generation therapeutics. As our understanding of biological pathways continues to evolve, so too will the demand for versatile intermediates like Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate.
1805213-83-5 (Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate) Related Products
- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 1179918-36-5(5-Methyl-1H-pyrazole-4-sulfonyl Chloride)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)
- 1431372-40-5(tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate)
- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)
- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)




